3-(Methyl(phenyl)amino)benzoic acid
Description
3-(Methyl(phenyl)amino)benzoic acid (CAS: 1194804-60-8) is a benzoic acid derivative substituted at the 3-position with a methyl(phenyl)amino group. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting nuclear receptors or enzymes. Its structure combines a polar carboxylic acid group with a hydrophobic aromatic system, enabling diverse interactions in biological systems .
Properties
CAS No. |
109312-81-4 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(N-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H13NO2/c1-15(12-7-3-2-4-8-12)13-9-5-6-11(10-13)14(16)17/h2-10H,1H3,(H,16,17) |
InChI Key |
GLNRLSBDDQMDBP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 3-(methyl(phenyl)amino)benzoic acid, differing primarily in substituent groups or backbone modifications:
Table 1: Structural Comparison of Key Compounds
Physicochemical Properties
Substituent groups significantly influence solubility, melting points, and stability:
Table 2: Physicochemical Data
Critical Discussion of Evidence
- Contradictions: While 3-(methylamino)benzoic acid (CAS 51524-84-6) is reported as oxidation-prone , trifluoromethyl analogs (e.g., CAS 1284180-11-5) show enhanced stability, suggesting substituent-dependent reactivity .
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